

Carotenoid Cleavage Dioxygenase 2 (CCD2): A Core Technical Guide

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Compound of Interest

Compound Name: CCD-2

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Introduction

Carotenoid Cleavage Dioxygenase 2 (CCD2) is a non-heme iron-dependent enzyme that plays a pivotal role in the biosynthesis of apocarotenoids, a class of organic compounds derived from carotenoids. In certain plant species, CCD2 is the key enzyme that initiates the synthesis of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.^{[1][2]} This technical guide provides an in-depth overview of CCD2 as a biological target, detailing its function, the biochemical pathway it governs, quantitative data on its activity, and robust experimental protocols for its study.

Molecular Profile of Carotenoid Cleavage Dioxygenase 2 (CCD2)

Function: The primary biological function of CCD2 is the oxidative cleavage of the C7/C8 and C7'/C8' double bonds of zeaxanthin.^{[1][3]} This symmetrical cleavage is the first committed step in the biosynthetic pathway leading to the production of crocins and picrocrocin.^[2]

Structure: CCD2 is a member of the carotenoid cleavage dioxygenase superfamily. These enzymes are characterized by a conserved structural fold, typically a seven-bladed β -propeller, which forms a catalytic tunnel to accommodate the carotenoid substrate. The active site

contains a mononuclear non-heme iron(II) cofactor coordinated by four highly conserved histidine residues, which is essential for catalysis.[4]

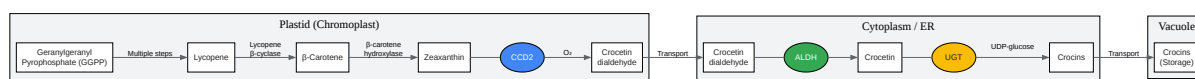
Substrate and Products: The principal substrate for CCD2 is zeaxanthin. The enzyme catalyzes the following reaction:



Crocetin dialdehyde is the precursor for crocins, while 3-OH- β -cyclocitral is a precursor for picrocrocin and safranal, the compounds responsible for the taste and aroma of saffron, respectively.[3]

The Crocin Biosynthetic Pathway

CCD2 is a crucial enzyme in the multi-step crocin biosynthetic pathway, which involves enzymes localized in different subcellular compartments. The pathway begins with the synthesis of the C40 carotenoid, zeaxanthin, from geranylgeranyl pyrophosphate (GGPP) within the plastids. CCD2, located in the chromoplast, then cleaves zeaxanthin to produce crocetin dialdehyde.[2] This intermediate is subsequently transported to the endoplasmic reticulum and cytoplasm, where it is further processed by aldehyde dehydrogenases (ALDH) and UDP-glucosyltransferases (UGT) to yield the final crocin structures, which are then stored in the vacuole.[2]



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Caption: The crocin biosynthetic pathway highlighting the central role of CCD2.

Quantitative Data

Enzyme Substrate Specificity

While detailed kinetic parameters such as K_m and k_{cat} for CCD2 are not extensively reported in the literature, semi-quantitative data on substrate preference has been determined through in vitro assays. The data indicates a strong preference for substrates with a 3-OH- β -ionone ring structure.

| Substrate | Cleavage Position(s) | Relative Conversion Rate (%) | Reference |
|----------------------------------|----------------------|------------------------------|-----------|
| Zeaxanthin | 7,8 and 7',8' | 4.8 | [5] |
| Lutein | 7,8 | 1.7 | [5] |
| 3-OH- β -apo-8'-carotenal | 7,8 | 52.7 | [5] |
| 3-OH- β -apo-10'-carotenal | 7,8 | 18.5 | [5] |
| 3-OH- β -apo-12'-carotenal | 7,8 | 12.5 | [5] |
| β -carotene | No cleavage | 0 | [5] |
| Violaxanthin | No cleavage | 0 | [5] |
| β -cryptoxanthin | No cleavage | 0 | [5] |

Table 1: Substrate specificity of Saffron CCD2 based on in vitro conversion rates. The data is semi-quantitative due to the differential solubility of substrates.

Inhibitors

Specific inhibitors for CCD2 have not been extensively characterized. However, studies on other members of the carotenoid cleavage dioxygenase family have identified compounds with inhibitory activity. Arylalkyl-hydroxamic acids have been shown to be potent inhibitors of CCDs that cleave at the 9,10 position.[6] Further screening of such compound libraries against CCD2 could lead to the identification of specific inhibitors.

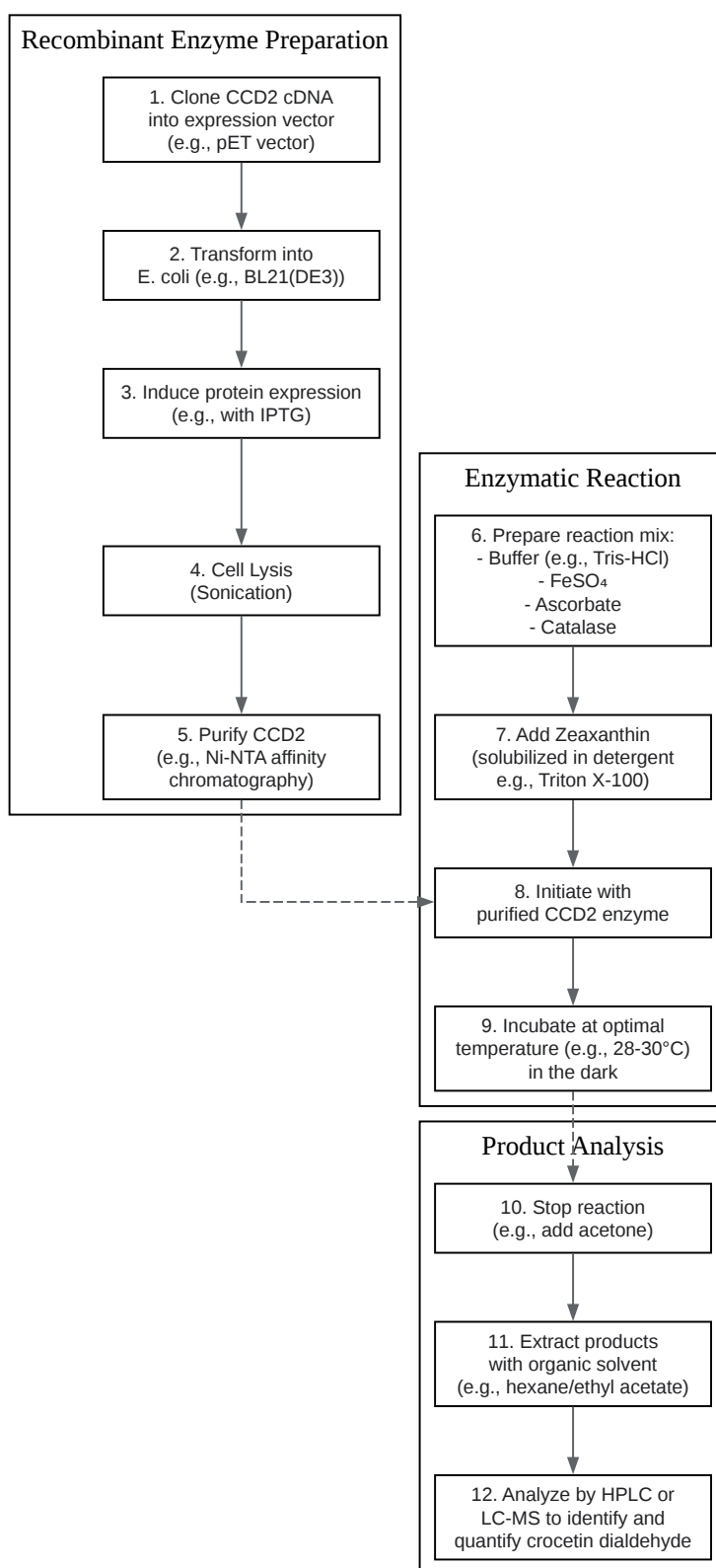
| Compound Class | Target CCD | IC ₅₀ (μM) | Inhibition Type | Reference |
|--|--------------------------|-----------------------|-----------------|---------------------|
| Aryl-C ₂ N hydroxamic acids | LeCCD1a (9,10 cleavage) | 0.8 - 0.9 | Not specified | [7] |
| Abamine | LeNCED1 (11,12 cleavage) | >100 | Not specified | [7] |

Table 2: Inhibitory activity of selected compounds against other carotenoid cleavage dioxygenases. Data for specific CCD2 inhibitors is currently unavailable.

Experimental Protocols

In Vitro CCD2 Activity Assay

This protocol describes the determination of CCD2 activity using recombinantly expressed enzyme and analysis of cleavage products by HPLC.



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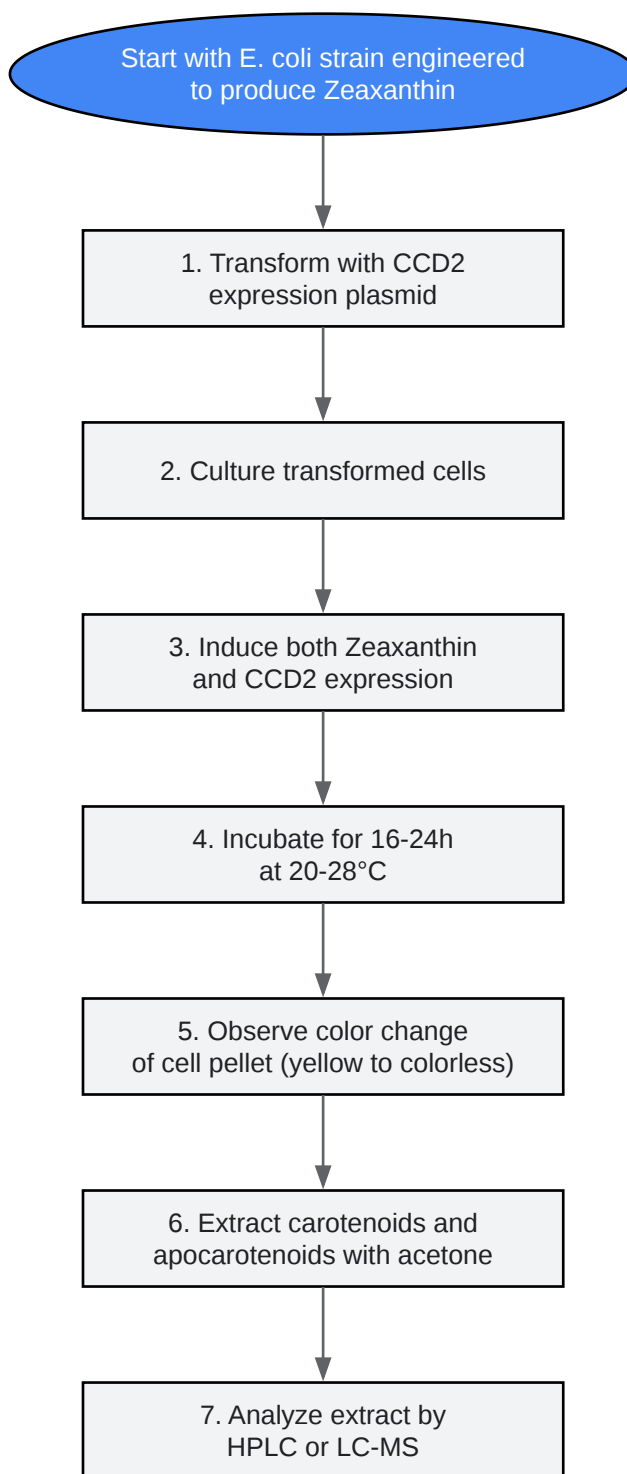
Caption: Workflow for the in vitro activity assay of CCD2.

Methodology:

- **Recombinant Protein Expression and Purification:** The coding sequence of CCD2 is cloned into an *E. coli* expression vector (e.g., pET series with a His-tag). The construct is transformed into a suitable expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18-20°C) to enhance protein solubility. Cells are harvested and lysed by sonication. The recombinant CCD2 is then purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA).
- **Enzymatic Reaction:** The standard reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 7.5), FeSO₄ (e.g., 1 mM), sodium ascorbate (e.g., 4 mM), and catalase (e.g., 800 units). The substrate, zeaxanthin, is solubilized in a detergent like Triton X-100 (final concentration ~0.05%) and added to the reaction mixture. The reaction is initiated by the addition of the purified CCD2 enzyme.[8]
- **Incubation:** The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours) in the dark to prevent photodegradation of carotenoids.
- **Product Extraction and Analysis:** The reaction is stopped by adding an equal volume of acetone. The apocarotenoid products are extracted with an organic solvent (e.g., a mixture of hexane and ethyl acetate). The organic phase is collected, dried under nitrogen, and resuspended in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the crocetin dialdehyde produced.[5]

In Vivo CCD2 Activity Assay in *E. coli*

This assay leverages engineered *E. coli* strains that produce the carotenoid substrate, providing a cellular environment for the enzyme to act.



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Caption: Workflow for the in vivo activity assay of CCD2 in E. coli.

Methodology:

- **Strain Selection:** An *E. coli* strain capable of producing zeaxanthin is used. This is typically achieved by transforming *E. coli* with plasmids carrying the necessary genes for the carotenoid biosynthesis pathway (e.g., crtE, crtB, crtI, crtY, crtZ from *Pantoea ananatis*).
- **Transformation:** The zeaxanthin-producing *E. coli* is transformed with an expression plasmid containing the CCD2 coding sequence. A control transformation with an empty vector is also performed.^[9]
- **Culture and Induction:** The doubly transformed cells are cultured to an appropriate density (e.g., OD₆₀₀ of 0.6-0.8). The expression of both the carotenoid pathway genes and the CCD2 gene is then induced (e.g., with arabinose and/or IPTG, depending on the plasmid promoters).
- **Incubation and Observation:** The culture is incubated for an extended period (e.g., 16-24 hours) at a suitable temperature (e.g., 20-28°C). Successful cleavage of zeaxanthin by CCD2 results in a visible decolorization of the cell pellet, from yellow (zeaxanthin) to pale or colorless.^[9]
- **Extraction and Analysis:** Cells are harvested, and the carotenoids and apocarotenoids are extracted using a solvent like acetone. The extract is then analyzed by HPLC or LC-MS to confirm the disappearance of the zeaxanthin peak and the appearance of the crocetin dialdehyde peak.^[9]

Conclusion and Future Directions

Carotenoid Cleavage Dioxygenase 2 is a highly specific enzyme that serves as the gateway to crocin biosynthesis. Its central role in producing these high-value compounds makes it a prime target for metabolic engineering efforts aimed at heterologous production of saffron apocarotenoids in microbial or plant-based systems. For drug development professionals, understanding the structure and mechanism of CCD2 could inform the design of specific inhibitors. Such inhibitors could be valuable chemical probes to study the physiological roles of crocins and other apocarotenoids or could potentially be developed into herbicides by disrupting essential plant processes. Future research should focus on obtaining high-resolution crystal structures of CCD2, elucidating its detailed kinetic parameters, and developing potent and specific inhibitors to further explore its biological function and biotechnological potential.

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